molecular formula C11H14N2O2 B1300254 2-(2-Allylphenoxy)acetohydrazide CAS No. 5415-68-9

2-(2-Allylphenoxy)acetohydrazide

Cat. No.: B1300254
CAS No.: 5415-68-9
M. Wt: 206.24 g/mol
InChI Key: FDMDOFHSIBMLPP-UHFFFAOYSA-N
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Description

2-(2-Allylphenoxy)acetohydrazide is a hydrazide derivative featuring an allylphenoxy moiety attached to an acetohydrazide backbone. This compound belongs to a broader class of hydrazide-based molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The allyl group (CH₂CHCH₂) and phenoxy ring in its structure contribute to its unique electronic and steric properties, which influence its reactivity and biological interactions.

Properties

CAS No.

5415-68-9

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-prop-2-enylphenoxy)acetohydrazide

InChI

InChI=1S/C11H14N2O2/c1-2-5-9-6-3-4-7-10(9)15-8-11(14)13-12/h2-4,6-7H,1,5,8,12H2,(H,13,14)

InChI Key

FDMDOFHSIBMLPP-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1OCC(=O)NN

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Benzimidazole-Acetohydrazide Derivatives

  • Structure: Compounds like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide () replace the allylphenoxy group with a benzimidazole-phenoxymethyl system.
  • Activity : These derivatives exhibit potent anticonvulsant activity. For example, compounds 25g and 25j outperformed phenytoin and ethosuximide in seizure inhibition, highlighting the importance of electron-withdrawing substituents (e.g., nitro groups) on the benzimidazole ring .
  • Comparison: The absence of a benzimidazole ring in 2-(2-allylphenoxy)acetohydrazide may reduce its anticonvulsant efficacy but enhance selectivity for other targets due to the allyl group’s flexibility.

Coumarin-Acetohydrazide Derivatives

  • Structure: Derivatives such as 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () incorporate a coumarin ring instead of allylphenoxy.
  • However, the allyl group may offer better membrane permeability due to its lipophilic nature .

Anticholinesterase Acetohydrazide Analogs

  • Structure : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide derivatives () feature piperazine and nitro groups.
  • Activity : Only compound 206 (with a para-hydroxyl substituent) showed moderate AChE inhibition (IC₅₀ = 29.5 mM), suggesting hydroxyl groups enhance binding to cholinesterase active sites.
  • Comparison: The absence of a nitro group in this compound may reduce anticholinesterase activity, but the allylphenoxy group could facilitate interactions with hydrophobic enzyme pockets .

Triazole and Benzothiazole Hybrids

  • Structure: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () and benzothiazole-thioacetohydrazides () integrate sulfur-containing heterocycles.
  • Activity: These hybrids exhibit potent cytotoxicity (e.g., IC₅₀ = 12–18 μM against melanoma IGR39 cells) and anticancer effects via DNA synthesis inhibition.
  • Comparison: The allylphenoxy group lacks the thioether or triazole moieties critical for DNA intercalation, suggesting this compound may have lower anticancer potency but fewer off-target effects .

Antimicrobial Hydrazide Derivatives

  • Structure: 2-(pyridine-2-ylamino)acetohydrazide cyclized into 1,3,4-oxadiazole () and 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ().
  • Activity : Antimicrobial MIC values range from 30.2–43.2 μg/cm³ () to 0.0156–2 mg/mL (), with electron-withdrawing groups (e.g., halogens) enhancing potency.
  • Comparison: The allylphenoxy group’s moderate lipophilicity may position this compound within this activity range, though specific substituent effects require empirical validation .

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